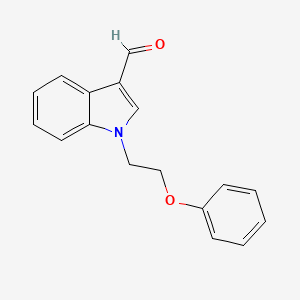

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-phenoxyethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-13-14-12-18(17-9-5-4-8-16(14)17)10-11-20-15-6-2-1-3-7-15/h1-9,12-13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKONHADGXDSKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332224 | |

| Record name | 1-(2-phenoxyethyl)indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

299936-51-9 | |

| Record name | 1-(2-phenoxyethyl)indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indole-3-carbaldehyde with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(2-Phenoxyethyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: It is used in the study of indole-based compounds’ biological activities, including their potential as antimicrobial and anticancer agents.

Medicine: The compound is investigated for its potential therapeutic properties, particularly in drug discovery and development.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the phenoxyethyl group can enhance lipophilicity and membrane permeability. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. These interactions contribute to the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Substituent Variations on the Indole Nitrogen

2.1.1. Morpholine vs. Phenoxyethyl Substituents

- 1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde (): The morpholine group enhances solubility due to its polar nature, contrasting with the lipophilic phenoxyethyl group. In anticancer studies, morpholine-containing derivatives (e.g., compounds 5a–k) showed efficacy against breast cancer cells, attributed to sulfonohydrazide linkages and electronic effects of substituents on phenyl rings .

Halogenated Benzyl Substituents

- 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde (): Molecular weight: 314.18 g/mol.

- 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde ():

- Halogen substituents (Cl, F) may improve metabolic stability and target binding via halogen bonding.

Propargyl and Triazole Hybrids

Functional Group Variations at the 3-Position

Carbaldehyde vs. Oxime Derivatives

- 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde oximes ():

- Chlorine substituents increase electrophilicity, facilitating nucleophilic additions.

Carboxylic Acid and Ester Derivatives

- 1H-Indole-3-carboxylic acid (): Isolated from marine actinomycetes, this derivative lacks the phenoxyethyl group but highlights the natural occurrence of indole-3-carboxylic motifs .

Key Observations :

- Phenoxyethyl vs. Morpholine: The phenoxyethyl group likely improves membrane permeability but may reduce solubility compared to morpholine derivatives.

- Halogen Effects : Bromine and chlorine enhance target binding but may increase toxicity risks.

- Functional Group Reactivity : Carbaldehyde allows versatile derivatization, while oximes and esters modulate pharmacokinetics.

Biological Activity

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C17H17NO2

- Molecular Weight : 269.33 g/mol

- CAS Number : 299936-51-9

Antibacterial Activity

Research has demonstrated that this compound exhibits considerable antibacterial properties against various bacterial strains. For instance, studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

This data suggests that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study :

A study conducted on MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Anti-inflammatory Activity

Inflammation-related conditions are another area where this compound shows promise. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

These results indicate that this compound may be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several pathways:

- Antioxidant Activity : The phenoxyethyl group may contribute to its ability to scavenge free radicals.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammation and bacterial proliferation.

- Gene Expression Modulation : The compound can modulate the expression of genes related to apoptosis and inflammation.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via two key steps:

Aldehyde Formation : The indole core is formylated using the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and DMF are stirred to generate the formylating agent, followed by reaction with 1H-indole derivatives at 80–110°C .

Substitution : The phenoxyethyl group is introduced via SN2 substitution. Sodium hydride (NaH) in DMF deprotonates the indole nitrogen, enabling alkylation with 2-phenoxyethyl bromide. The crude product is purified via solvent extraction .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF, 80°C | 75–85 | |

| Alkylation | NaH, DMF, 2-phenoxyethyl bromide | 60–70 |

Q. How is the structure of this compound verified?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, analogous indole-carbaldehyde derivatives crystallize in monoclinic systems (e.g., P2₁/n space group) with cell parameters a = 8.71 Å, b = 19.13 Å, c = 13.93 Å, and β = 93.2° . Supplementary techniques include:

- NMR : ¹³C NMR peaks at δ ~190 ppm confirm the aldehyde group.

- FT-IR : A strong C=O stretch at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Use 1.2–1.5 equivalents of alkylating agents to minimize unreacted intermediates .

- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) to isolate high-purity (>95%) product .

- Contradiction Analysis : Low yields (<50%) may arise from moisture-sensitive NaH; strict anhydrous conditions and nitrogen atmospheres are critical .

Q. How do crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Structural variations (e.g., substituent positioning) impact bioactivity. For instance:

- Torsional Angles : In 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, the indole and benzyl planes form a 70.8° dihedral angle, affecting receptor binding .

- Hydrogen Bonding : Weak C–H⋯O interactions stabilize crystal packing, which may correlate with solubility and bioavailability .

- Data Table :

| Derivative | Dihedral Angle (°) | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 4-Methylbenzyl | 70.8 | 12.3 (Antibacterial) | |

| 3,4-Dichlorobenzyl | 78.6 | 8.9 (Enzyme Inhibition) |

Q. What computational strategies predict the compound’s role in drug design?

- Methodological Answer :

- Molecular Docking : Use programs like AutoDock to simulate binding to targets (e.g., 3JUS protein). Ligand-receptor interactions (e.g., H-bonding with active-site residues) guide lead optimization .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the benzyl ring enhance enzyme inhibition .

Q. How do researchers address discrepancies in pharmacological data across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., cisplatin for cytotoxicity assays) .

- Purity Validation : HPLC (≥98% purity) ensures activity is not skewed by impurities .

- Structural Confirmation : Repeating crystallography or 2D-NHSQC verifies batch-to-batch consistency .

Key Takeaways

- Synthesis : Prioritize anhydrous conditions and stoichiometric control for optimal yields.

- Characterization : Combine crystallography with spectroscopic methods for unambiguous structural assignment.

- Bioactivity : Use computational and crystallographic data to rationalize structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.